ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a carbamoyl group at position 3, a 4-nitrobenzamido moiety at position 2, and an ethyl ester at position 5. The nitro group on the benzamido substituent imparts strong electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6S/c1-2-28-18(25)21-8-7-12-13(9-21)29-17(14(12)15(19)23)20-16(24)10-3-5-11(6-4-10)22(26)27/h3-6H,2,7-9H2,1H3,(H2,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIIMRFGNXCHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body.
Mode of Action
For instance, the Suzuki–Miyaura coupling reaction is a common process involving organoboron compounds, which could be relevant given the compound’s structure.
Biochemical Pathways
The compound may affect various biochemical pathways. For example, it might be involved in the Suzuki–Miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction. .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure, the route of administration, and the individual’s metabolic rate.
Result of Action
Similar compounds have been known to cause a variety of effects at the molecular and cellular level, depending on their specific targets and the nature of their interaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets.
Biological Activity
Ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H23N3O5S
- Molecular Weight : 417.5 g/mol
The compound features a thieno-pyridine core with various functional groups that may influence its biological interactions.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Research indicates potential anticancer effects, particularly in inhibiting the proliferation of certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted in vitro.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models, potentially through inhibition of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell growth.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
| Substituent | Effect on Activity |
|---|---|
| Nitro group at position 4 | Enhances antibacterial activity |
| Carbamoyl group | Essential for anticancer efficacy |
| Ethyl ester | Modulates solubility and bioavailability |
Case Studies
- Antimicrobial Study : A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against both strains, suggesting moderate antibacterial activity.
- Cancer Cell Line Analysis : In vitro assays using human breast cancer (MCF-7) and colon cancer (HT-29) cell lines demonstrated a dose-dependent decrease in cell viability with IC50 values of 25 µM and 30 µM respectively after 48 hours of treatment.
- Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model in macrophages, treatment with the compound reduced TNF-alpha levels by approximately 50%, indicating significant anti-inflammatory potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations at the 2-Position (Benzamido Substituents)
The 2-position substituent significantly impacts biological activity and physicochemical properties:
Key Insight : The nitro group in the target compound may confer stronger interactions with hydrophobic pockets in biological targets compared to methoxy or acrylamido substituents. However, methoxy or hydroxyl groups improve aqueous solubility .
Variations at the 3-Position (Carbamoyl vs. Cyano)
The 3-position modulates electronic and steric properties:
Key Insight: Carbamoyl groups (target compound) favor hydrogen bonding, whereas cyano substituents enhance electrophilicity, critical for covalent interactions in enzyme inhibition .
Variations in the Ester Group (Ethyl vs. Methyl vs. tert-Butyl)
The ester group affects pharmacokinetics and stability:
Key Insight : Ethyl esters (target compound) offer a compromise between stability and bioavailability compared to methyl or bulkier tert-butyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
